2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Overview
Description
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are used in various medicinal applications . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology.
Scientific Research Applications
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol typically involves multiple steps. One common method includes the reaction of 4,6-dimethylquinazoline with an appropriate amine to form the intermediate compound. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Mechanism of Action
The mechanism of action of 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-6,7-dimethoxyquinazoline: Known for its alpha-adrenoceptor affinity and antihypertensive activity.
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine: A potent apoptosis inducer with high blood-brain barrier penetration.
1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Investigated for its hypoglycemic properties.
Uniqueness
What sets 2-{4-[(4,6-dimethylquinazolin-2-yl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol apart is its unique combination of a quinazoline and triazine moiety, which imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and industry .
Properties
IUPAC Name |
2-[6-[(4,6-dimethylquinazolin-2-yl)amino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-10-3-4-13-12(7-10)11(2)18-15(19-13)20-14-16-8-21(5-6-22)9-17-14/h3-4,7,22H,5-6,8-9H2,1-2H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGYBNOAYDVDPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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